molecular formula C5H8F2O2 B1334224 Ethyl 2,2-difluoropropanoate CAS No. 28781-85-3

Ethyl 2,2-difluoropropanoate

Cat. No. B1334224
CAS RN: 28781-85-3
M. Wt: 138.11 g/mol
InChI Key: ISVLDAIKRGXNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09320739B2

Procedure details

In a round bottomed flask flushed with argon, a suspension of sodium hydride 60% in mineral oil (1.30 g, 34 mmoles) was rinsed twice with hexane, and suspended in 20 mL of dry THF. The solution was heated to 75° C., and ethyl difluoropropionate (3.00 g, 22 mmoles) and acetonitrile (1.78 mL) in 5 ml of dry THF was added dropwise over 30 minutes. The temperature of the reaction was lowered to 65° C. and stirred overnight. The mixture was then concentrated to an oil and partitioned between water and ether, and extracted twice to remove any mineral oil and other impurities. The aqueous layer was acidified to pH=1 with 10% HCl, and the solution extracted twice. These extracts were dried over magnesium sulfate, filtered and concentrated to a crude oil. The crude product was purified using silica gel chromatography using a gradient of 10-40% ethyl acetate/hexane to afford 4,4-difluoro-3-oxo-pentanenitrile 1H(300 MHz, CDCl3) δ 3.95 (s, 2H), 1.86 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:11])([CH3:10])[C:5]([O:7]CC)=O.[C:12](#[N:14])[CH3:13]>C1COCC1>[F:11][C:4]([F:3])([CH3:10])[C:5](=[O:7])[CH2:13][C:12]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(=O)OCC)(C)F
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottomed flask flushed with argon
WASH
Type
WASH
Details
was rinsed twice with hexane
CUSTOM
Type
CUSTOM
Details
was lowered to 65° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to an oil
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice
CUSTOM
Type
CUSTOM
Details
to remove any mineral oil and other impurities
EXTRACTION
Type
EXTRACTION
Details
the solution extracted twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(CC#N)=O)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.